molecular formula C40H24F2 B14129081 10,10'-Bis(3-fluorophenyl)-9,9'-bianthracene

10,10'-Bis(3-fluorophenyl)-9,9'-bianthracene

Cat. No.: B14129081
M. Wt: 542.6 g/mol
InChI Key: ZTOGOFFYSZKBAY-UHFFFAOYSA-N
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Description

10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the coupling of 3-fluorophenyl groups with a bianthracene core. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like toluene or dimethylformamide.

Industrial Production Methods

Industrial production methods for such compounds are less common due to their specialized applications. scaling up the synthesis would involve optimizing the reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove certain functional groups or reduce double bonds.

    Substitution: Halogenation or nitration can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying molecular interactions due to its aromatic structure.

    Medicine: Investigated for its potential in drug delivery systems or as a part of therapeutic agents.

    Industry: Applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action for 10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene would depend on its specific application. In organic electronics, its mechanism involves the transfer of electrons through its conjugated system, which can be influenced by the presence of the fluorine atoms. These atoms can affect the electronic properties and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    10,10’-Bis(phenyl)-9,9’-bianthracene: Lacks the fluorine atoms, which can result in different electronic properties.

    9,9’-Bianthracene: The parent compound without any substituents.

    10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene: Similar but with fluorine atoms in a different position.

Uniqueness

10,10’-Bis(3-fluorophenyl)-9,9’-bianthracene is unique due to the specific positioning of the fluorine atoms, which can significantly influence its electronic properties and reactivity compared to its analogs.

Properties

Molecular Formula

C40H24F2

Molecular Weight

542.6 g/mol

IUPAC Name

9-(3-fluorophenyl)-10-[10-(3-fluorophenyl)anthracen-9-yl]anthracene

InChI

InChI=1S/C40H24F2/c41-27-13-9-11-25(23-27)37-29-15-1-5-19-33(29)39(34-20-6-2-16-30(34)37)40-35-21-7-3-17-31(35)38(26-12-10-14-28(42)24-26)32-18-4-8-22-36(32)40/h1-24H

InChI Key

ZTOGOFFYSZKBAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC(=CC=C7)F)C8=CC(=CC=C8)F

Origin of Product

United States

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